beta-Cyclocitral

描述

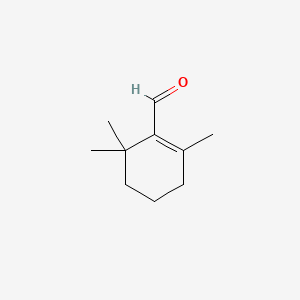

Beta-Cyclocitral: , also known as 2,6,6-trimethylcyclohexene-1-carbaldehyde, is an apocarotenoid derived from the C7 oxidation of beta-carotene. This compound is found endogenously in a variety of organisms, including plants, cyanobacteria, fungi, and animals. It is a volatile compound that contributes to the aroma of various fruits, vegetables, and ornamental plants. In plants, this compound plays a significant role in root development and has been identified as an important regulator in this process .

准备方法

Synthetic Routes and Reaction Conditions: Beta-Cyclocitral can be synthesized through the oxidation of beta-carotene. The formation of this compound occurs either by direct oxidation of beta-carotene through reactive oxygen species, such as singlet oxygen, or by an enzymatic pathway involving carotenoid cleavage dioxygenase (CCD4) and 13-lipoxygenase (LOX2) .

Industrial Production Methods: A simple preparation method involves the addition reaction of 1,2-dihalogen-1,3-trimethylcyclohexane followed by formylation reaction. This method uses reagents such as Grignard reagents and halogens . Another method involves the use of citral anil and sulfuric acid under controlled temperature conditions .

化学反应分析

Biosynthetic Formation via Oxidative Cleavage

βCC originates primarily through oxidative cleavage of β-carotene through three distinct pathways:

The relative contribution of these pathways varies by organism and environmental context, with enzymatic processes dominating developmental regulation and ROS-driven mechanisms prevalent under stress .

Chemical Derivatization Pathways

Controlled synthetic modifications yield biologically active derivatives:

-

Hydrolysis : βCC (10g, 0.06mol) → β-cyclocitric alcohol (9.65g, 97% yield) in H₂O/CH₃OH

-

Esterification :

-

Reactant: β-cyclocitric alcohol + CH₃C(OC₂H₅)₃ + CH₃CH₂COOH

-

Product: (1,3,3-Trimethyl-2-methylene-cyclohex-1-yl) acetic acid ethyl ester (137°C, 6h)

-

-

Halogenation :

-

Bromination: NBS/THF → 1-Bromomethyl-2,2,6-trimethyl-9-oxabicyclo[4.3.0]nonan-8-one

-

Chlorination: NCS/THF → 1-Chloromethyl analogue

-

Iodination: I₂/KI → 1-Iodomethyl analogue

-

-

Demethylation : n-BuLi → 1,2,2,6-Tetramethyl-9-oxabicyclo[4.3.0]nonan-8-one

These derivatives exhibit modified bioactivity profiles, with halogenated forms showing enhanced stability in aquatic systems .

Environmental Degradation Pathways

Field studies reveal complex transformation dynamics:

Notably, βCC detection method dramatically influences observed reaction products - SPME with heating favors volatile parent compound, while solvent extraction at low pH stabilizes acidic derivatives .

Stress-Induced Metabolic Conversions

In planta studies using ¹³C-labeled βCC reveal:

-

Conjugation : 65% forms glycosides (βCC-O-β-D-glucopyranoside) within 4h

-

Oxidative metabolism : 22% converts to dihydro-βCC via NADPH-dependent reductases

-

Signaling adducts : 13% complexes with glutathione (GSH-βCC conjugate) activating detox pathways

These transformations modulate βCC's bioactivity, with glycosylation serving as a storage mechanism and GSH conjugation linking to redox signaling .

Analytical Artifacts & Method-Dependent Reactivity

Experimental parameters significantly influence observed reactions:

Critical factors in βCC analysis :

-

Temperature : Optimal detection at 60°C (5.8x increase vs 25°C)

-

pH : Acidic conditions (pH 2.5) stabilize βCC against oxidation

-

Oxygen tension : Anaerobic handling prevents >90% of artifact formation

These parameters necessitate strict protocol standardization for reproducible chemical studies. Current evidence positions βCC as a dynamic chemical entity whose reactivity patterns underpin both its biological functions and analytical challenges.

科学研究应用

Plant Growth Regulation

Root Development

Research has demonstrated that β-cyclocitral acts as a root growth regulator. It enhances the division of meristematic cells in plants such as Arabidopsis, rice, and tomato. Specifically, studies show that treatment with β-cyclocitral increases the number of undifferentiated cells in root meristems, thereby promoting root growth. The compound appears to stimulate cell division through pathways involving auxin and reactive oxygen species (ROS), which are crucial for meristematic activity .

Drought Resistance and Herbivory Defense

β-Cyclocitral has been shown to prime plants against drought conditions and enhance resistance to herbivory. Its application leads to metabolic changes that optimize growth and bolster defense mechanisms in plants. For example, it activates pathways related to amino acid biosynthesis and enhances the production of secondary metabolites that can deter herbivores .

Stress Signaling in Plants

β-Cyclocitral functions as a signaling molecule in response to environmental stresses. It is involved in the 1O2 signaling pathway, which helps reprogram gene expression from growth to defense modes under stress conditions. This signaling capability allows plants to adapt more effectively to adverse conditions, enhancing their survival and productivity .

Case Studies and Research Findings

作用机制

Beta-Cyclocitral exerts its effects through several mechanisms:

Plant Development: It regulates nuclear gene expression through several signaling pathways, leading to stress tolerance and enhanced root growth.

Molecular Targets and Pathways: In plants, this compound interacts with reactive oxygen species and carotenoid cleavage enzymes to modulate root architecture and stress responses.

相似化合物的比较

Beta-Cyclocitral is unique among apocarotenoids due to its specific role in root development and stress tolerance. Similar compounds include:

Safranal: Another apocarotenoid with a similar structure, used in the determination of volatile organic compounds.

Strigolactones: Apocarotenoid phytohormones that reduce root growth and lateral root branching.

Abscisic Acid: An apocarotenoid phytohormone involved in stress responses and root development.

生物活性

β-Cyclocitral (βCC), a derivative of β-carotene, has garnered attention for its diverse biological activities across various organisms, particularly in plants and insects. This article delves into the compound's biological activity, focusing on its roles in plant metabolism, signaling pathways, and potential applications in agriculture and pest management.

Chemical Structure and Properties

β-Cyclocitral is characterized by its unique structure, which allows it to participate in various biochemical processes. It is a volatile apocarotenoid that can be derived from the oxidative cleavage of β-carotene. Its molecular formula is C13H18O, and it exhibits lipid-soluble properties, making it an effective signaling molecule in plant systems.

Metabolic Changes Induced by β-Cyclocitral

Recent studies have demonstrated that βCC significantly influences metabolic pathways in plants, particularly in Solanum lycopersicum (tomato). The application of βCC has been shown to enhance amino acid metabolism and promote plant defense mechanisms under stress conditions. Key findings include:

- Metabolite Regulation : A hypergeometric test revealed that several metabolic pathways were significantly influenced by βCC treatment, including:

- Principal Coordinate Analysis : PCoA indicated that βCC-treated samples exhibited distinct metabolite profiles compared to control samples within the first few hours of treatment, highlighting the compound's rapid effect on plant metabolism .

| Metabolic Pathway | p-value |

|---|---|

| Aminoacyl-tRNA biosynthesis | 0.0001 |

| Lysine biosynthesis | 0.0010 |

| Cysteine and methionine metabolism | 0.0028 |

| Phenylalanine, tyrosine, tryptophan | 0.0088 |

Signaling Pathways

β-Cyclocitral functions as a signaling molecule that can trigger acclimatory responses in plants:

- Gene Expression Modulation : It has been shown to induce the expression of MBS1 (Methylene Blue Sensitivity 1), a zinc finger protein crucial for the expression of genes responsive to singlet oxygen stress .

- Stress Responses : The compound enhances detoxification mechanisms under excessive light or drought stress conditions, indicating its role in plant resilience .

Insect Biological Activity

β-Cyclocitral also exhibits significant behavioral effects on insects, particularly Drosophila suzukii (spotted wing drosophila):

- Attractiveness : Studies have shown that female D. suzukii are significantly attracted to βCC when tested alongside other compounds like isoamyl acetate. This attraction could be leveraged for pest management strategies .

- Synergistic Effects : The presence of βCC enhances the response of female flies to grape juice, suggesting potential applications in developing effective lure systems for monitoring and controlling pest populations .

Case Studies

- Tomato Plant Growth Enhancement : In a controlled study, tomato plants treated with βCC exhibited improved growth metrics and enhanced stress tolerance compared to untreated controls. The study highlighted the compound's potential as a natural growth regulator in agricultural practices .

- Insect Behavior Modification : A behavioral study indicated that integrating βCC into pest management strategies could improve trap efficacy for Drosophila suzukii, potentially reducing crop damage in fruit production systems .

属性

IUPAC Name |

2,6,6-trimethylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047142 | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

62.00 to 63.00 °C. @ 3.00 mm Hg | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

432-25-7, 52844-21-0 | |

| Record name | β-Cyclocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha(beta)-Cyclocitral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclocitral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CYCLOCITRAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cyclocitral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。